4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile
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Overview
Description
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is an organic compound that features a piperazine ring, a pyrazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group such as a halide.
Attachment of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic aromatic substitution reaction, where a cyano group is added to a benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a ligand for dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders.
Biological Studies: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile involves its binding to specific receptors in the central nervous system. The piperazine and pyrazole rings allow for high-affinity binding to dopamine receptors, particularly the D3 receptor. This binding modulates the receptor’s activity, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides: These compounds also target dopamine receptors but have different structural features.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another class of compounds with similar receptor binding properties.
Uniqueness
4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is unique due to its specific combination of the piperazine, pyrazole, and benzonitrile groups, which confer high selectivity and affinity for the D3 receptor. This makes it a valuable tool in the study of neurological disorders and the development of therapeutic agents.
Properties
Molecular Formula |
C14H15N5 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-(3-piperazin-1-yl-1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H15N5/c15-10-11-1-3-12(4-2-11)13-9-14(18-17-13)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,18) |
InChI Key |
ZJGWGTLVERFCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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